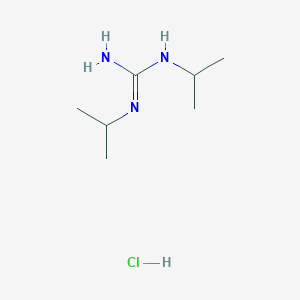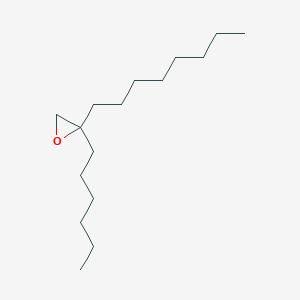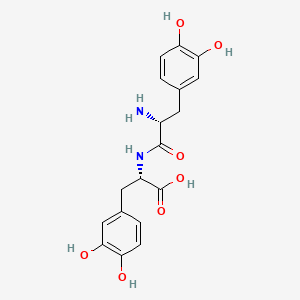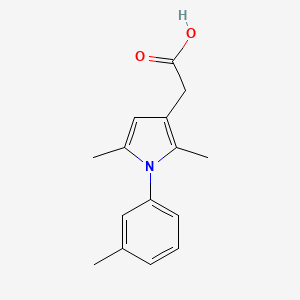
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its unique substitution pattern, which includes two methyl groups and a 3-methylphenyl group attached to the pyrrole ring.
准备方法
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a well-known procedure for constructing pyrrole rings. This method typically involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. For this specific compound, the starting materials would include appropriately substituted 1,4-dicarbonyl compounds and amines.
Industrial production methods may involve catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed reactions can be employed to introduce the necessary substituents onto the pyrrole ring. Additionally, the use of protecting groups and subsequent deprotection steps can be utilized to achieve the desired substitution pattern.
化学反应分析
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-acetic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds. For example, nitration or halogenation can be achieved using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be investigated for its potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature and electron-rich pyrrole ring allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and mode of interaction.
For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Alternatively, it may activate receptors by mimicking natural ligands and triggering downstream signaling pathways.
相似化合物的比较
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness. Some related compounds include:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and 3-methylphenyl substituents, making it less complex and potentially less versatile in terms of reactivity and applications.
1H-Pyrrole-3-acetic acid: This compound lacks the additional methyl and 3-methylphenyl groups, which may affect its chemical properties and biological activities.
2,5-Dimethyl-1H-pyrrole:
The presence of the acetic acid and 3-methylphenyl groups in 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
42780-03-0 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO2/c1-10-5-4-6-14(7-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
InChI 键 |
MFJQRRNCZHIPCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


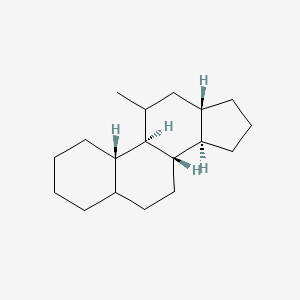
silane](/img/structure/B14669618.png)


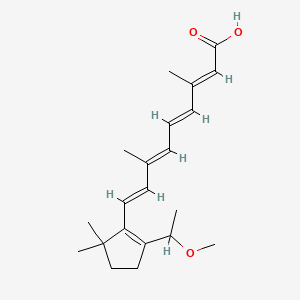
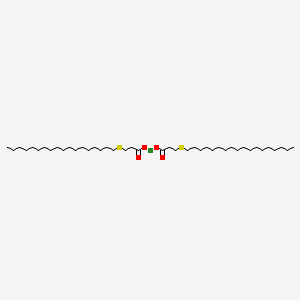



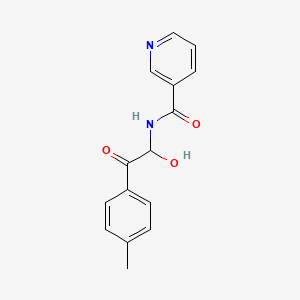
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
